molecular formula C9H15ClN2O2 B13477985 N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

Cat. No.: B13477985
M. Wt: 218.68 g/mol
InChI Key: DPNXIKNWDSEBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a chemical compound with a unique structure that combines an aminoethyl group with a dimethylfuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted amides.

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring may participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)maleimide hydrochloride
  • 2-aminoethylmethacrylamide hydrochloride
  • N-(3-aminopropyl)methacrylamide hydrochloride

Uniqueness

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is unique due to the presence of the dimethylfuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-6-5-8(7(2)13-6)9(12)11-4-3-10;/h5H,3-4,10H2,1-2H3,(H,11,12);1H

InChI Key

DPNXIKNWDSEBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.